5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-2-18-9-10-19(25-18)26(23,24)20-11-6-12-21-13-15-22(16-14-21)17-7-4-3-5-8-17/h3-5,7-10,20H,2,6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHKHVXOLPDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the thiophene sulfonamide and 4-phenylpiperazine in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring and sulfonamide group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally related compounds identified in the provided evidence are pharmaceutical impurities listed in Reference Standards for Pharmaceutical Analysis 2018 (). These include:
Table 1: Structural Comparison of 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide and Analogues
| Compound Name | Core Heterocycle | Piperazine Substituent | Alkyl Chain | CAS Number | Molecular Weight (g/mol)* |
|---|---|---|---|---|---|
| This compound | Thiophene-sulfonamide | Phenyl | C3 | Not provided | ~435 (estimated) |
| Imp. B(BP): 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Triazolopyridinone | Phenyl | C3 | 62337-66-0 | ~365 (estimated) |
| Imp. C(BP): 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Triazolopyridinone | 4-Chlorophenyl | C3 | Not provided | ~414 (estimated) |
*Molecular weights are approximations based on structural formulas.
Key Structural Differences and Implications:
Core Heterocycle: The target compound’s thiophene-sulfonamide core may confer distinct electronic properties compared to the triazolopyridinone ring in Imp. B and Imp. C. Sulfonamides are known for hydrogen-bonding capabilities, which could enhance target engagement, while triazolopyridinones may prioritize π-π stacking interactions.
Piperazine Substituents: The 4-chlorophenyl group in Imp. B .
Alkyl Chain :
- All three compounds share a C3 propyl linker , suggesting a conserved design for optimal spatial positioning of the pharmacophoric groups.
Research Findings and Data Analysis
While the provided evidence lacks explicit pharmacological or physicochemical data for the target compound, inferences can be drawn from structural analogs:
Hypothetical Physicochemical Properties:
- Lipophilicity: The chloro substituent in Imp. C likely increases logP compared to the phenyl group in the target compound and Imp.
- Solubility: The sulfonamide group in the target compound may improve water solubility relative to the triazolopyridinone analogs, which lack ionizable protons.
Biological Activity
5-Ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a sulfonamide group and a piperazine moiety, which is known for its interactions with various biological targets. The synthesis typically involves several steps:
- Formation of the Piperazine Intermediate :
- 4-Phenylpiperazine is synthesized from phenylhydrazine and ethylene glycol.
- Alkylation :
- The piperazine intermediate is alkylated using 3-bromopropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
- Sulfonation :
- Finally, the amine reacts with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.
The biological activity of this compound can be attributed to its interaction with neurotransmitter receptors and its potential as an enzyme inhibitor. Notably, compounds with similar thiophene structures have demonstrated significant binding affinities towards Bcl-2 family proteins, which are crucial in regulating apoptosis .
Key Mechanisms Include :
- Receptor Binding : The compound may interact with serotonin receptors (5-HT1A), influencing mood and anxiety disorders.
- Apoptosis Induction : Studies indicate that related compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting potential anticancer properties .
Biological Assays
In vitro studies have shown that derivatives of thiophene sulfonamides exhibit cytotoxic effects on tumor cells, with IC50 values often below 10 µM. For instance, related compounds have demonstrated sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, indicating their potential as therapeutic agents in oncology .
Case Studies
Several studies have evaluated the biological efficacy of thiophene-based compounds:
- Study on Apoptosis Induction :
- Receptor Interaction Studies :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Target Receptor | Binding Affinity (Ki) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | Bcl-2 | 0.3 - 0.4 | <10 | Apoptosis induction |
| Compound B | 5-HT1A | 2.30 | N/A | Serotonin modulation |
| This compound | Mcl-1/Bcl-2 | TBD | TBD | Potential anticancer activity |
Q & A
Q. What are the standard synthetic routes for 5-ethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling a thiophene sulfonamide core with a 4-phenylpiperazine-propyl moiety. A representative procedure (adapted from piperazine-sulfonamide syntheses) includes:
Step 1: React 5-ethylthiophene-2-sulfonyl chloride with 3-(4-phenylpiperazin-1-yl)propan-1-amine in anhydrous dichloromethane under nitrogen.
Step 2: Use triethylamine (3 eq) as a base to neutralize HCl byproducts.
Step 3: Purify via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Variables:
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms substitution patterns (e.g., ethyl group at δ 1.2–1.4 ppm; piperazine protons at δ 2.4–3.2 ppm).
- ¹³C NMR verifies sulfonamide carbonyl signals (δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₂₇N₃O₂S₂: 418.1572).
- X-ray Crystallography (SHELX): Resolves crystal packing and hydrogen-bonding networks critical for understanding bioactivity .
Q. What primary pharmacological targets are associated with this compound?
Methodological Answer: The compound acts as a 5-HT₂A receptor antagonist , inhibiting serotonin-amplified platelet aggregation. Functional assays include:
- Platelet Aggregation Tests:
- IC₅₀ Determination: Incubate compound with platelet-rich plasma (PRP) and agonists (collagen, ADP). Measure inhibition via turbidimetry.
- Key Data: Reported IC₅₀ = 27.3 μM against collagen-induced aggregation, outperforming sarpogrelate (IC₅₀ = 66.8 μM) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s receptor-binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify sulfonamide oxygen and thiophene sulfur as key interaction sites.
- Molecular Docking (AutoDock Vina): Simulate binding to 5-HT₂A’s orthosteric pocket. Prioritize poses with hydrogen bonds to Ser159 and hydrophobic contacts with Phe340 .
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Variable Source 1: Differences in platelet donors (e.g., age, health status). Solution: Use pooled PRP from ≥10 donors.
- Variable Source 2: Agonist concentration (e.g., collagen at 2 μg/mL vs. 4 μg/mL). Solution: Standardize agonist batches and concentrations .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How does this compound compare structurally to other 5-HT₂A antagonists like ketanserin?
Methodological Answer:
| Feature | This Compound | Ketanserin |
|---|---|---|
| Core Structure | Thiophene-sulfonamide | Quinazolinone |
| Piperazine Substitution | 4-Phenyl | 4-(4-Fluorobenzoyl) |
| IC₅₀ (Collagen) | 27.3 μM | 32.1 μM |
| Structural differences explain variations in off-target effects (e.g., α₁-adrenergic vs. H₁ receptor antagonism) . |
Q. What experimental controls are essential when assessing antiplatelet activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
